Cas no 1219980-02-5 (3-(4-Methoxybenzyl)oxyazetidine)

3-(4-Methoxybenzyl)oxyazetidine is a specialized azetidine derivative featuring a 4-methoxybenzyl ether group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its azetidine core, which is a valuable scaffold for designing bioactive molecules. The methoxybenzyl moiety enhances solubility and may influence binding interactions in target systems. Its structural versatility allows for further functionalization, making it a useful intermediate in the synthesis of more complex compounds. The product is typically characterized by high purity and stability under standard conditions, ensuring reliability in experimental applications. Researchers value it for its potential in developing novel therapeutics and probing biochemical pathways.
3-(4-Methoxybenzyl)oxyazetidine structure
1219980-02-5 structure
Product name:3-(4-Methoxybenzyl)oxyazetidine
CAS No:1219980-02-5
MF:C11H15NO2
Molecular Weight:193.2423
CID:1035970
PubChem ID:50998485

3-(4-Methoxybenzyl)oxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-((4-Methoxybenzyl)oxy)azetidine
    • 3-[(4-Methoxybenzyl)oxy]azetidine
    • AG-L-53247
    • AK-72005
    • CTK7A4118
    • KB-232336
    • MolPort-014-757-050
    • DTXSID50679280
    • CS-0302823
    • A891258
    • AKOS012078367
    • EN300-1146276
    • SB51000
    • 3-[(4-methoxyphenyl)methoxy]azetidine
    • 1219980-02-5
    • 3-(4-Methoxybenzyl)oxyazetidine
    • MDL: MFCD13559989
    • インチ: InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
    • InChIKey: YJUVUYMZTANBRB-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)COC2CNC2

計算された属性

  • 精确分子量: 193.110278721g/mol
  • 同位素质量: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 30.5Ų

3-(4-Methoxybenzyl)oxyazetidine Security Information

3-(4-Methoxybenzyl)oxyazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M333720-250mg
3-[(4-Methoxybenzyl)oxy]azetidine
1219980-02-5
250mg
$ 295.00 2022-06-03
Enamine
EN300-1146276-0.05g
3-[(4-methoxyphenyl)methoxy]azetidine
1219980-02-5
0.05g
$563.0 2023-05-24
Enamine
EN300-1146276-0.5g
3-[(4-methoxyphenyl)methoxy]azetidine
1219980-02-5
0.5g
$645.0 2023-05-24
TRC
M333720-25mg
3-[(4-Methoxybenzyl)oxy]azetidine
1219980-02-5
25mg
$ 50.00 2022-06-03
Chemenu
CM200439-1g
3-[(4-Methoxybenzyl)oxy]azetidine
1219980-02-5 95%
1g
$355 2023-03-07
Alichem
A019140868-5g
3-((4-Methoxybenzyl)oxy)azetidine
1219980-02-5 95%
5g
$774.99 2023-09-03
Chemenu
CM200439-5g
3-[(4-Methoxybenzyl)oxy]azetidine
1219980-02-5 95%
5g
$665 2021-06-09
Enamine
EN300-1146276-1.0g
3-[(4-methoxyphenyl)methoxy]azetidine
1219980-02-5
1g
$671.0 2023-05-24
TRC
M333720-50mg
3-[(4-Methoxybenzyl)oxy]azetidine
1219980-02-5
50mg
$ 70.00 2022-06-03
Enamine
EN300-1146276-5.0g
3-[(4-methoxyphenyl)methoxy]azetidine
1219980-02-5
5g
$1945.0 2023-05-24

3-(4-Methoxybenzyl)oxyazetidine 関連文献

3-(4-Methoxybenzyl)oxyazetidineに関する追加情報

3-(4-Methoxybenzyl)oxyazetidine: A Promising Compound in Medicinal Chemistry

3-(4-Methoxybenzyl)oxyazetidine, with the CAS number 1219980-02-5, is a versatile compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. The combination of a methoxybenzyl group and an azetidine ring provides a scaffold that can be readily modified to explore a wide range of biological activities.

The methoxybenzyl moiety is known for its aromatic properties and the ability to form stable complexes with metal ions, which can be advantageous in designing drugs that target specific enzymes or receptors. The azetidine ring, on the other hand, is a four-membered heterocyclic compound that offers conformational rigidity and enhanced binding affinity to biological targets. This structural diversity makes 3-(4-Methoxybenzyl)oxyazetidine an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of 3-(4-Methoxybenzyl)oxyazetidine in modulating key signaling pathways involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also revealed that 3-(4-Methoxybenzyl)oxyazetidine can effectively cross the blood-brain barrier, making it a promising candidate for treating neuroinflammatory conditions like multiple sclerosis and Alzheimer's disease.

In addition to its anti-inflammatory properties, 3-(4-Methoxybenzyl)oxyazetidine has shown promise in cancer research. A study conducted by the National Cancer Institute (2021) found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis through the activation of caspase-dependent pathways. These findings suggest that 3-(4-Methoxybenzyl)oxyazetidine could be developed into a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 3-(4-Methoxybenzyl)oxyazetidine have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences (2020) reported that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, the compound shows low toxicity in preclinical studies, indicating a favorable safety profile.

The synthetic accessibility of 3-(4-Methoxybenzyl)oxyazetidine is another factor contributing to its appeal in medicinal chemistry. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 4-methoxybenzyl chloride with azetidin-3-ol under mild conditions, yielding high yields and purity levels. This synthetic flexibility allows researchers to easily modify the structure to optimize its pharmacological properties.

In conclusion, 3-(4-Methoxybenzyl)oxyazetidine (CAS 1219980-02-5) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features, coupled with its potent biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in advancing medical treatments for various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1219980-02-5)3-(4-Methoxybenzyl)oxyazetidine
A891258
Purity:99%
はかる:1g
Price ($):1177.0